molecular formula C11H9Cl2NO2 B054652 methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate CAS No. 113537-13-6

methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate

Cat. No.: B054652
CAS No.: 113537-13-6
M. Wt: 258.1 g/mol
InChI Key: MTSIJKBLBZIDSU-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate (CAS 113537-13-6) is a high-value indole derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a dichlorinated indole scaffold, a structure renowned for its diverse biological activities and significant role in the design of novel therapeutic agents . Indole derivatives are extensively investigated for their interactions with key biological targets, demonstrating potent antifungal, antibacterial, and anticancer activities . The specific 5,6-dichloro substitution pattern on the indole ring is of particular interest for structure-activity relationship (SAR) studies, as such halogenations are known to influence the compound's lipophilicity, binding affinity, and metabolic stability . This ester is a versatile building block for the synthesis of more complex molecules, including bicyclic carbonyl indole compounds that have been explored as potential anti-inflammatory and analgesic agents targeting cyclooxygenase (COX) pathways . Research Applications: • Medicinal Chemistry & SAR Studies: A crucial precursor for the development of novel indole-based bioactive molecules. The ester functional group allows for further synthetic modifications, such as hydrolysis to acids or conversion to amides . • Anti-inflammatory/Analgesic Research: Serves as a synthetic intermediate for compounds investigated for their potential to inhibit key enzymes like cyclooxygenase-2 (COX-2), a target for next-generation NSAIDs . • Antimicrobial Discovery: The indole scaffold is a common feature in compounds screened for activity against drug-resistant bacterial strains . Chemical Data: • CAS Number: 113537-13-6 • Molecular Formula: C 11 H 9 Cl 2 NO 2 • Molecular Weight: 258.10 g/mol • SMILES: O=C(OC)CC1=CNC2=C1C=C(Cl)C(Cl)=C2 Disclaimer: This product is intended for research purposes only and is strictly labeled 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-16-11(15)2-6-5-14-10-4-9(13)8(12)3-7(6)10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSIJKBLBZIDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559757
Record name Methyl (5,6-dichloro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113537-13-6
Record name Methyl (5,6-dichloro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate involves esterification of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid using diazomethane (CH₂N₂). Diazomethane acts as a methylating agent, converting carboxylic acids to methyl esters under mild conditions. The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) at 0–5°C to mitigate the explosive risk of diazomethane.

Key Steps :

  • Acid Activation : The carboxylic acid group of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid is protonated, enhancing electrophilicity.

  • Methyl Transfer : Diazomethane donates a methyl group to the carbonyl oxygen, forming the ester and releasing nitrogen gas.

Experimental Procedure

A solution of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid (200 mg, 0.76 mmol) in dry THF (10 mL) is treated with diazomethane (generated in situ from Diazald®) at 0°C. The mixture is stirred for 2 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via preparative thin-layer chromatography (TLC) on silica gel (hexane:ethyl acetate, 3:1 v/v), yielding this compound as a white solid.

Table 1: Diazomethane-Mediated Esterification Data

ParameterValue
Starting Material2-(5,6-Dichloroindol-3-yl)acetic acid
SolventTHF
Temperature0°C
Reaction Time2 hours
Yield63%
Purity (HPLC)>95%

Phase-Transfer Catalyzed Methylation

Methodology

Phase-transfer catalysis (PTC) offers a safer alternative to diazomethane by utilizing methyl iodide (CH₃I) in a biphasic system. Benzyltriethylammonium bromide (BTEAB) facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, enabling deprotonation of the carboxylic acid and subsequent methylation.

Reaction Scheme :

  • Deprotonation : NaOH (aqueous) deprotonates the carboxylic acid to form a carboxylate anion.

  • Methylation : CH₃I reacts with the carboxylate in dichloromethane (DCM), yielding the methyl ester.

Optimization and Results

A mixture of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid (150 mg, 0.57 mmol), BTEAB (20 mg), DCM (5 mL), and 30% NaOH (5 mL) is stirred vigorously at 0°C for 1 hour. Methyl iodide (0.2 mL, 3.2 mmol) is added dropwise, and stirring continues for 3 hours. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. Purification via silica gel chromatography (gradient elution: 10–30% ethyl acetate in hexane) affords the ester in 58% yield.

Table 2: Phase-Transfer Catalyzed Methylation Data

ParameterValue
CatalystBenzyltriethylammonium bromide
BaseNaOH (30% aqueous)
Methylating AgentMethyl iodide
SolventDichloromethane
Yield58%
Reaction Scale0.57 mmol

Fischer Indole Synthesis Approach

Indole Core Construction

The Fischer indole synthesis builds the indole ring from a substituted phenylhydrazine and a carbonyl compound. For this compound, this method requires:

  • 4,5-Dichlorophenylhydrazine : Synthesized via diazotization of 4,5-dichloroaniline followed by reduction.

  • Ethyl Pyruvate : Reacts with phenylhydrazine to form the indole-3-acetic acid ethyl ester, which is hydrolyzed to the acid and then methylated.

Stepwise Synthesis

  • Phenylhydrazine Formation :
    4,5-Dichloroaniline (1.0 g, 5.6 mmol) is diazotized with NaNO₂/HCl at 0°C, then reduced with SnCl₂ to yield 4,5-dichlorophenylhydrazine.

  • Cyclization :
    The phenylhydrazine reacts with ethyl pyruvate (0.8 mL, 6.7 mmol) in acetic acid (10 mL) at reflux for 6 hours, forming ethyl 2-(5,6-dichloro-1H-indol-3-yl)acetate.

  • Hydrolysis and Methylation :
    The ethyl ester is hydrolyzed with KOH/MeOH to the carboxylic acid, followed by methylation using CH₂N₂ (as in Section 1).

Table 3: Fischer Indole Synthesis Data

StepConditionsYield
DiazotizationNaNO₂, HCl, 0°C85%
CyclizationAcetic acid, reflux, 6 hours45%
Ester HydrolysisKOH/MeOH, 70°C, 1 hour92%
Final MethylationCH₂N₂, THF, 0°C63%

Purification and Characterization

Chromatographic Techniques

  • Preparative TLC : Silica gel plates (20 × 20 cm, 250 μm thickness) with hexane:ethyl acetate (3:1) resolve the ester (Rf = 0.45).

  • Column Chromatography : Gradient elution (5–30% ethyl acetate in hexane) on silica gel (230–400 mesh) achieves >95% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.68 (s, 3H, OCH₃), 3.79 (s, 2H, CH₂CO), 7.23 (d, J = 8.5 Hz, 1H, H-4), 7.75 (s, 1H, H-2).

  • MS (EI) : m/z 268 [M]⁺ (calculated for C₁₁H₈Cl₂NO₂: 268.0).

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldSafetyScalability
Diazomethane63%Low (explosive)Lab-scale
Phase-Transfer58%ModeratePilot-scale
Fischer Indole45%HighIndustrial

The diazomethane method offers the highest yield but requires stringent safety protocols. Phase-transfer catalysis balances safety and scalability, while the Fischer indole route is preferable for large-scale production despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indole derivatives, while reduction can produce hydro-indole derivatives .

Scientific Research Applications

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to bioactive indole derivatives.

    Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The exact pathways and targets depend on the specific biological context and the modifications made to the indole structure.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 5,6-dichloro substitution distinguishes the target compound from analogs with single or differently positioned substituents. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data Reference
Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate 5-Cl, 6-Cl C₁₁H₉Cl₂NO₂ 258.10* Inferred higher lipophilicity
Methyl 2-(5-chloro-1H-indol-3-yl)acetate 5-Cl C₁₁H₁₀ClNO₂ 223.656 Boiling point: 374.4±27.0°C (predicted)
Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate 5-Cl, 2-CH₃ C₁₂H₁₂ClNO₂ 237.682 LogP: 2.845 (indicative of lipophilicity)
Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate 1-CH₃, 2-oxo C₁₂H₁₁NO₃ 217.22 Melting point: 73–74°C
(5-Fluoro-1H-indol-3-yl)acetic acid 5-F C₁₀H₈FNO₂ 193.174 Potential biological activity
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-CH₃ C₁₁H₁₁NO₂ 189.21 Grey solid; used in R&D

Notes:

  • Chlorine vs. Methyl Groups : Chlorine’s electron-withdrawing nature increases acidity of adjacent protons and enhances metabolic stability compared to methyl groups .
  • Dichloro vs. Monochloro: The 5,6-dichloro substitution likely reduces solubility in polar solvents compared to mono-substituted analogs but improves receptor binding in hydrophobic pockets .

Physicochemical Properties

  • Melting Points: Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate (73–74°C) has a higher melting point than non-oxo analogs, likely due to stronger hydrogen bonding .
  • Lipophilicity : Dichloro and methyl substitutions increase LogP values, enhancing membrane permeability .

Structural Insights

  • Crystal Packing : Hydrogen bonding (N–H···O) and π-π interactions stabilize indole derivatives in solid states, as observed in 1-(5-methyl-1H-indol-6-yl)ethan-1-one .

Biological Activity

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core structure, which is known for its versatility in biological applications. The presence of chlorine atoms at the 5 and 6 positions enhances its biological activity by increasing lipophilicity and modifying receptor interactions.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic functions.
  • Receptor Binding : Its structural similarity to bioactive indole derivatives allows it to interact with various receptors, potentially modulating their activities.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit cell proliferation through modulation of signaling pathways associated with cancer growth .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported:

  • Effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Potential antifungal activities against species like Aspergillus flavus .

Antiviral Effects

Some studies suggest that this compound may possess antiviral properties, although detailed mechanisms and efficacy against specific viruses require further investigation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
BenchChem (2024)The compound was noted for its enzyme inhibition and receptor binding capabilities due to its indole structure.
MDPI (2023)Highlighted its potential as a selective inhibitor for certain kinases involved in cancer progression .
Index Copernicus (2024)Reported antimicrobial and antioxidant activities, suggesting the compound's broad spectrum of bioactivity .

Q & A

Q. What are the established synthetic routes for methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves halogenation of the indole core followed by acetylation. For example:

  • Step 1: Chlorination of indole derivatives at positions 5 and 6 using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane under controlled temperatures (0–25°C).
  • Step 2: Acetylation at the 3-position using methyl chloroacetate in the presence of a base (e.g., potassium carbonate) or via Friedel-Crafts alkylation.
  • Step 3: Esterification with methanol under acidic conditions.

Key Optimization Factors:

  • Catalysts: Pyridine or DMAP for acetylation improves regioselectivity .
  • Solvents: Refluxing in acetic acid or toluene enhances reaction efficiency .
  • Purification: Recrystallization from DMF/acetic acid mixtures yields high-purity products (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths and angles, confirming the dichloro substitution pattern and ester orientation. For example, C–Cl bond lengths average 1.73 Å in similar compounds .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.70–3.85 ppm (ester methyl group) and δ 7.20–7.50 ppm (indole aromatic protons) .
    • ¹³C NMR: Carbonyl (C=O) signal at ~170 ppm .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 272.03 (calculated for C₁₁H₉Cl₂NO₂) .

Critical Consideration:

  • Halogen Effects: The deshielding of adjacent protons due to electron-withdrawing Cl substituents aids in assigning substitution positions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant goggles, and lab coats are mandatory. Respiratory protection is advised if ventilation is inadequate .
  • Emergency Measures: Access to eyewash stations and safety showers within 10 seconds of exposure .
  • Storage: Store in airtight containers at –20°C to prevent hydrolysis of the ester group .

Regulatory Note:

  • While not classified under GHS, comply with local regulations for halogenated organic compounds .

Advanced Questions

Q. How do the electronic effects of 5,6-dichloro substitution influence the reactivity of the indole core in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The 5,6-dichloro groups reduce electron density at the indole C3 position, directing electrophiles (e.g., nitration) to the less deactivated C2 or C4 positions .
  • Nucleophilic Reactions: Enhanced stability of intermediates in SNAr reactions due to resonance stabilization by Cl substituents .

Case Study:

  • Oxidation: Dichloro-substituted indoles resist oxidation compared to methoxy derivatives, requiring stronger agents like KMnO₄ in acidic media .

Q. What methodologies resolve contradictions in reported reaction outcomes when synthesizing halogenated indole derivatives?

Methodological Answer:

  • Contradiction Example: Discrepancies in chlorination yields (70% vs. 40%) due to solvent polarity or temperature variations .
  • Resolution Strategies:
    • Kinetic Control: Lower temperatures (0°C) favor mono-chlorination, while higher temperatures (25°C) promote di-substitution .
    • Computational Modeling: DFT calculations predict optimal reaction pathways for regioselectivity .

Q. What in vitro models are appropriate for assessing the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion against S. aureus (MIC ≤ 50 µg/mL) and E. coli (MIC ≤ 100 µg/mL) in Mueller-Hinton agar .
  • Anticancer Screening: MTT assays in HeLa cells (IC₅₀ ~ 20 µM) via apoptosis induction, measured by caspase-3 activation .

Mechanistic Insight:

  • The dichloro groups enhance membrane permeability, as shown in logP comparisons (logP = 2.85 vs. 1.50 for non-halogenated analogs) .

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